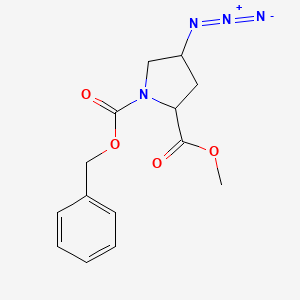
1,2-Pyrrolidinedicarboxylic acid, 4-azido-, 2-methyl 1-(phenylmethyl)ester, (2S-cis)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Pyrrolidinedicarboxylic acid, 4-azido-, 2-methyl 1-(phenylmethyl)ester, (2S-cis)- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an azido group and a pyrrolidine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Pyrrolidinedicarboxylic acid, 4-azido-, 2-methyl 1-(phenylmethyl)ester, (2S-cis)- typically involves multiple stepsCommon reagents used in these reactions include azides, esters, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, pressure regulation, and the use of high-purity reagents .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Pyrrolidinedicarboxylic acid, 4-azido-, 2-methyl 1-(phenylmethyl)ester, (2S-cis)- undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro compounds, amines, and various substituted esters, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1,2-Pyrrolidinedicarboxylic acid, 4-azido-, 2-methyl 1-(phenylmethyl)ester, (2S-cis)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its azido group.
Medicine: Explored for its potential in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-Pyrrolidinedicarboxylic acid, 4-azido-, 2-methyl 1-(phenylmethyl)ester, (2S-cis)- involves its interaction with various molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it useful in bioconjugation and labeling studies. Additionally, the compound’s ester groups can undergo hydrolysis, releasing active carboxylic acids that can interact with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Pyrrolidinedicarboxylic acid, 4-iodo-, 2-methyl 1-(phenylmethyl)ester, (2S-cis)-
- 1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 2-methyl 1-(phenylmethyl)ester, (2S-cis)-
Uniqueness
1,2-Pyrrolidinedicarboxylic acid, 4-azido-, 2-methyl 1-(phenylmethyl)ester, (2S-cis)- is unique due to its azido group, which imparts distinct reactivity and versatility in chemical synthesis and biological applications. The presence of the azido group allows for specific reactions that are not possible with other similar compounds, making it a valuable tool in various research fields .
Propiedades
Fórmula molecular |
C14H16N4O4 |
|---|---|
Peso molecular |
304.30 g/mol |
Nombre IUPAC |
1-O-benzyl 2-O-methyl 4-azidopyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C14H16N4O4/c1-21-13(19)12-7-11(16-17-15)8-18(12)14(20)22-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 |
Clave InChI |
KSOAQYHIARNCDQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-Bromophenyl)[(2-tetrahydropyranyl)oxy]methyl]isoxazole-4-carboxylic Acid](/img/structure/B12272878.png)
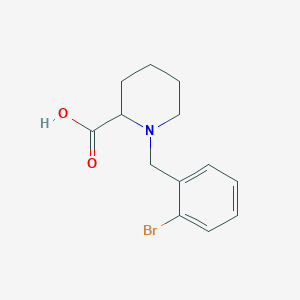
![5-methoxy-2-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B12272889.png)
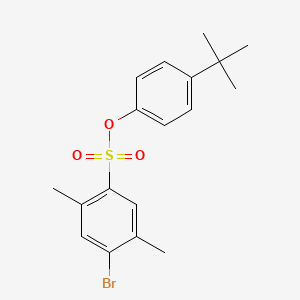
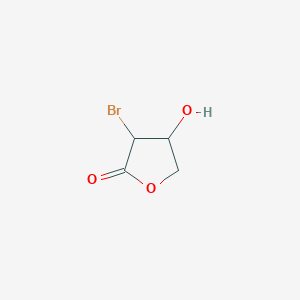
![4-(1H-pyrazol-1-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12272907.png)
![7-Methoxy-3-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12272908.png)
![4-bromo-1-{[1-(diphenylmethyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12272916.png)
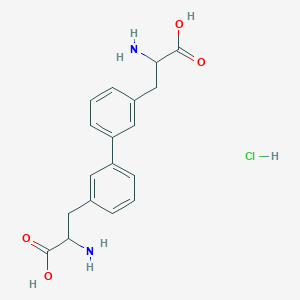
![2-fluoro-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B12272924.png)

![1-{4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(pyridin-2-yl)piperazine](/img/structure/B12272940.png)
![9-Benzyl-7-oxo-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid methyl ester](/img/structure/B12272943.png)
